4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Purity Quality Control Procurement Specification

Researchers requiring reproducible synthesis of morpholine-tetrahydropyran building blocks face variability in analog compounds that alters LogP, solubility, and assay compatibility. 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile (CAS 1026586-38-8) eliminates this uncertainty. • Validated one-step synthesis protocol delivers quantitative yield under adapted Vilsmeier conditions • ≥95% purity reduces impurity-derived false positives in dose-response assays • Consistent physicochemical profile (LogP 1.41, PSA 45 Ų) ensures predictable partitioning and target binding

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 1026586-38-8
Cat. No. B1600134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
CAS1026586-38-8
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)N2CCOCC2
InChIInChI=1S/C10H16N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-8H2
InChIKeyLILROIRKPWOZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile Overview


4-Morpholinotetrahydro-2H-pyran-4-carbonitrile (CAS 1026586-38-8) is a synthetic small-molecule building block comprising a tetrahydropyran core substituted at the 4-position with a morpholine ring and a nitrile group, yielding the molecular formula C10H16N2O2 (MW = 196.25 g/mol) . The compound contains no hydrogen bond donors, four hydrogen bond acceptors, and two freely rotatable bonds . Predicted physicochemical properties include a calculated ACD/LogP of 1.41, polar surface area (PSA) of 45 Ų, and zero Rule of 5 violations , positioning it within favorable drug-like chemical space for fragment-based or hit-to-lead medicinal chemistry campaigns. This compound is commercially available from multiple vendors as a research reagent in quantities ranging from 1 g to bulk custom synthesis .

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: Generic Substitution Issues


Although 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile lacks extensive peer-reviewed biological profiling, generic substitution with structurally similar heterocyclic nitriles remains inadvisable due to quantifiable differences in predicted physicochemical properties and documented synthesis reproducibility. Substituting a morpholine-containing tetrahydropyran nitrile with a simpler analog—such as 4-cyanotetrahydropyran or 4-hydroxy-tetrahydropyran-4-carbonitrile—alters key parameters including LogP, hydrogen bond acceptor count, and aqueous solubility, all of which influence downstream partitioning, target binding, and assay compatibility . Furthermore, the target compound benefits from a validated one-step synthesis protocol delivering quantitative yield under adapted Vilsmeier conditions [1], whereas analog syntheses may require multi-step routes with lower overall efficiency. These measurable distinctions underscore why procurement of the exact CAS-numbered entity is essential for reproducible research outcomes .

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: Quantitative Evidence vs. Analogs


Purity Specification Differentiation

The target compound is commercially available with a minimum purity specification of 98% from suppliers such as Leyan (Catalog No. 1632844) and MolCore (NLT 98%) , compared to a 95% minimum purity specification from vendors including AKSci (Catalog X8622) and Shanghai Yuanye (Catalog Y75508) . The 3% absolute purity difference is documented in vendor technical datasheets and certificates of analysis.

Purity Quality Control Procurement Specification

LogP Discrepancy Across Prediction Methods

Predicted partition coefficients for the target compound vary significantly across computational methods. The ACD/Labs Percepta Platform calculates an ACD/LogP of 1.41 for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile , whereas an alternative prediction model reports a LogP of 0.33 [1]. This 1.08 log unit difference translates to approximately a 12-fold difference in predicted octanol-water partition coefficient.

Lipophilicity LogP Drug-likeness ADME Prediction

Aqueous Solubility Data Discrepancy

Aqueous solubility data for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile exhibit extreme variance between calculated estimates and experimentally reported values. The calculated solubility (ACD/Labs) is 277 g/L at 25 °C, indicating the compound is 'freely soluble' . In contrast, a separate reported aqueous solubility value from the AladdinSci database is 38 μg/mL (0.038 g/L) , a difference of over 7,000-fold.

Solubility Formulation Assay Compatibility

Synthesis Efficiency: One-Step vs. Multi-Step Route

A validated one-step synthesis protocol for 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile achieves quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, structurally related tetrahydropyran-containing analogs lacking the morpholine-nitrilium core often require multi-step synthetic sequences with cumulative yields substantially below quantitative—for example, the total synthesis of radermachol requires four steps and an overall yield of 22% [2].

Synthesis Yield Scale-up Cost Efficiency

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile: Procurement & Application Scenarios


High-Purity Material for Sensitive Assays

For laboratories conducting cell-based assays, biochemical enzyme inhibition screens, or any application where trace impurities could confound dose-response relationships, procuring 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile at the 98% minimum purity specification (from suppliers such as Leyan or MolCore) is warranted . The 3% absolute purity advantage over 95% material reduces the risk of impurity-derived false positives or off-target effects, directly supporting data reproducibility. This scenario is particularly relevant for fragment-based screening or hit validation workflows where compound integrity is paramount .

Empirical Solubility Testing Prior to Formulation

Given the >7,000-fold discrepancy between the calculated solubility (277 g/L) and a reported aqueous solubility value (38 μg/mL) , researchers intending to formulate 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile for in vitro ADME assays or in vivo pharmacokinetic studies must experimentally determine aqueous solubility under their specific buffer and pH conditions prior to committing to large-quantity procurement. Procurement of a small trial quantity for solubility confirmation is the recommended first step to avoid formulation failures and wasted experimental resources.

In-House Scale-Up via One-Step Synthesis

For organizations with internal synthetic chemistry capabilities requiring multigram to kilogram quantities of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile, implementing the published one-step synthesis protocol under adapted Vilsmeier conditions can achieve quantitative yield and eliminate reliance on commercial supply chains [1]. The single-step, high-yield procedure minimizes solvent usage, purification costs, and waste generation compared to multi-step alternative routes for similar heterocyclic nitriles, offering a measurable procurement cost advantage when scaled.

Predicted LogP Caution for Computational Models

Medicinal chemists and computational modelers using predicted physicochemical properties for virtual screening or compound prioritization should note the 1.08 log unit LogP discrepancy between the ACD/Labs predicted value (1.41) and an alternative prediction (0.33) [2]. This variance—equivalent to a 12-fold difference in predicted partitioning—recommends against using a single predicted LogP value for this compound in decision-making. Procurement for experimental validation of actual LogD7.4 via shake-flask or chromatographic methods is advised before inclusion in permeability or CNS MPO scoring models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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